molecular formula C17H17N3O3 B3743987 2,4-diacetamido-N-phenylbenzamide

2,4-diacetamido-N-phenylbenzamide

Cat. No.: B3743987
M. Wt: 311.33 g/mol
InChI Key: DHGJPLRMDMELPK-UHFFFAOYSA-N
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Description

2,4-Diacetamido-N-phenylbenzamide is a benzamide derivative characterized by two acetamido groups at the 2- and 4-positions of the benzene ring and an N-phenyl substituent. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical research, particularly in receptor-targeted therapies . Its molecular weight is approximately 312.31 g/mol (calculated based on C₁₇H₁₇N₃O₃), with polar acetamido groups enhancing solubility in polar solvents like dimethylformamide (DMF) or ethanol.

Properties

IUPAC Name

2,4-diacetamido-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11(21)18-14-8-9-15(16(10-14)19-12(2)22)17(23)20-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,21)(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGJPLRMDMELPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diacetamido-N-phenylbenzamide typically involves the acylation of 2,4-diaminobenzamide with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the acetic acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 2,4-diaminobenzamide and acetic anhydride.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or chloroform, with pyridine as a base.

    Procedure: The 2,4-diaminobenzamide is dissolved in the solvent, and acetic anhydride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours until completion.

    Workup: The reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include crystallization, filtration, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diacetamido-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamido groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or partially reduced intermediates.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2,4-Diacetamido-N-phenylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral activities.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and protein binding.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2,4-diacetamido-N-phenylbenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The acetamido groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The phenyl group provides hydrophobic interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

3‑(2‑(1H‑Benzo[d]imidazol‑2-ylthio)acetamido)‑N‑(2,4-dinitrophenyl)benzamide (W1)

  • Structure : Incorporates a benzimidazole-thioether moiety and a 2,4-dinitrophenyl group.
  • Key Differences :
    • The dinitrophenyl group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the electron-donating acetamido groups in 2,4-diacetamido-N-phenylbenzamide.
    • The benzimidazole-thioether linkage may improve metal-binding capacity, relevant for antimicrobial activity.
  • Bioactivity: Demonstrates notable antimicrobial and anticancer properties, attributed to the synergistic effects of the benzimidazole and nitro groups .

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide

  • Structure : Features a conjugated dioxothiazolidin-methyl group at the 4-position.
  • Synthesized via carbodiimide coupling (EDC/HOBt), a method common in peptide chemistry, whereas this compound may require stepwise acetylation .
  • Applications : Predominantly explored for anti-inflammatory and antidiabetic activities.

N,N'-Diacetyl-1,4-phenylenediamine

  • Structure : Symmetric diacetamido groups on a phenylenediamine backbone.
  • Key Differences: Symmetry increases crystallinity and melting point (192.22 g/mol) compared to the asymmetric this compound. Limited solubility in non-polar solvents due to reduced steric hindrance.
  • Applications: Used in laboratory research as a monomer or crosslinking agent .

Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide)

  • Structure : Dichlorophenyl and ethoxymethoxy substituents.
  • Key Differences :
    • Bulky, lipophilic groups enhance membrane permeability, favoring pesticidal activity.
    • The ethoxymethoxy group is metabolically stable, unlike the hydrolytically labile acetamido groups.
  • Applications : Registered as a herbicide, highlighting divergent applications compared to pharmaceutical benzamides .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Bioactivity/Application Synthesis Method
This compound 312.31 2,4-diacetamido, N-phenyl Receptor modulation (research) Stepwise acetylation
W1 ~450 (estimated) Benzimidazole-thio, dinitrophenyl Antimicrobial, anticancer Recrystallization (ethanol)
N,N'-Diacetyl-1,4-phenylenediamine 192.22 Symmetric diacetamido Laboratory crosslinker Direct acetylation
Etobenzanid 340.21 2,3-dichloro, ethoxymethoxy Herbicide Carbodiimide coupling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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